2,4-Diacetyl deuteroporphyrin IX dimethyl ester
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Overview
Description
2,4-Diacetyl deuteroporphyrin IX dimethyl ester is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is a derivative of deuteroporphyrin IX, a type of porphyrin, which are organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis .
Preparation Methods
The preparation of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester generally involves multi-step organic synthesis reactions. The synthetic route typically includes the synthesis of the porphyrin core, followed by esterification reactions to introduce the dimethyl ester groups. The acetyl groups are then introduced through acetylation reactions. Specific reaction conditions, such as the choice of solvents and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
2,4-Diacetyl deuteroporphyrin IX dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the acetyl or ester groups.
Esterification and Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids, or new ester groups can be introduced through esterification reactions.
Scientific Research Applications
2,4-Diacetyl deuteroporphyrin IX dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various porphyrin derivatives and complexes.
Biology: The compound serves as a fluorescent probe for detecting and quantifying metal ions.
Medicine: It is used in the study of heme proteins and their functions.
Industry: The compound is utilized in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester involves its interaction with metal ions and proteins. The compound can form complexes with metal ions, which can then participate in various biochemical processes. The acetyl and ester groups can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,4-Diacetyl deuteroporphyrin IX dimethyl ester can be compared with other porphyrin derivatives, such as:
Protoporphyrin IX: A precursor to heme, it lacks the acetyl and ester groups present in this compound.
Hematoporphyrin: Another porphyrin derivative used in photodynamic therapy, it has different functional groups compared to this compound.
Uroporphyrin: Contains carboxyl groups instead of acetyl and ester groups, making it more hydrophilic.
These comparisons highlight the unique functional groups of this compound, which contribute to its specific reactivity and applications.
Properties
Molecular Formula |
C36H38N4O6 |
---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
methyl 3-[(13E)-8-acetyl-13-(1-hydroxyethylidene)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,40,42H,9-12H2,1-8H3/b25-13?,30-16?,31-14?,32-15?,36-22+ |
InChI Key |
OBXOKWVEHMQDLZ-VFWMSXQYSA-N |
Isomeric SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(/C(=C(/C)\O)/C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC |
Canonical SMILES |
CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(C)O)C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC |
Origin of Product |
United States |
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